BenchChemオンラインストアへようこそ!

Fmoc-D-Orn(Fmoc)-OH

Orthogonal protection Solid-phase peptide synthesis Ornithine derivatives

Fmoc-D-Orn(Fmoc)-OH is the only ornithine building block that enables simultaneous, traceless deprotection of both α- and δ-amines under standard 20% piperidine conditions. Unlike Boc- or Alloc-protected alternatives, this bis-Fmoc strategy eliminates up to 20% premature α-Fmoc cleavage and completely avoids acid-labile orthogonal incompatibilities. The D-enantiomer scaffold confers intrinsic resistance to proteolytic degradation, making it indispensable for developing long-acting cyclic peptides, antimicrobial peptidomimetics, and stable macrocyclic natural products. Choose Fmoc-D-Orn(Fmoc)-OH for cleaner crude peptides, streamlined workflows, and superior metabolic stability.

Molecular Formula C35H32N2O6
Molecular Weight 576.6 g/mol
Cat. No. B8057076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Orn(Fmoc)-OH
Molecular FormulaC35H32N2O6
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m1/s1
InChIKeyHFKOCIWEYMAENQ-JGCGQSQUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Orn(Fmoc)-OH: A Dual-Protected D-Ornithine Building Block for Orthogonal SPPS


Fmoc-D-Orn(Fmoc)-OH is a di-protected derivative of the non-proteinogenic amino acid D-ornithine, designed specifically for Fmoc-based solid-phase peptide synthesis (SPPS). This compound features two identical 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups—one on the α-amino group and one on the δ-amino side chain of the ornithine residue. This symmetrical bis-Fmoc protection strategy simplifies peptide assembly by allowing both amino groups to be concurrently deprotected under identical mild basic conditions, typically 20% piperidine in DMF. The D-enantiomer configuration confers enhanced resistance to enzymatic degradation compared to L-ornithine-containing peptides, a property relevant for developing peptidomimetics and metabolically stable therapeutic candidates. [1]

Why Fmoc-D-Orn(Fmoc)-OH Cannot Be Substituted with Generic Ornithine Analogs


Substitution of Fmoc-D-Orn(Fmoc)-OH with alternative ornithine derivatives such as Fmoc-D-Orn(Boc)-OH or Fmoc-D-Orn(Alloc)-OH introduces fundamental incompatibilities in orthogonal protection schemes, coupling efficiency, and synthetic workflow. Fmoc-D-Orn(Boc)-OH employs an acid-labile Boc group on the δ-amino side chain, which is incompatible with the acid-sensitive side-chain protecting groups commonly used in standard Fmoc/tBu SPPS. [1] Fmoc-D-Orn(Alloc)-OH, while orthogonal to Fmoc, requires Pd(0)-catalyzed deprotection that can generate a highly basic free amine, leading to up to 20% premature α-Fmoc removal and consequent sequence deletions. [2] The bis-Fmoc protection of Fmoc-D-Orn(Fmoc)-OH eliminates both issues: both protecting groups are removed simultaneously under identical piperidine conditions, providing full orthogonality with acid-labile tBu-type protecting groups and avoiding the side reactions associated with Alloc chemistry. [3]

Fmoc-D-Orn(Fmoc)-OH: Quantitative Differentiation Evidence for Scientific Procurement


Orthogonal Protection Profile: Bis-Fmoc vs. Boc/Fmoc Mixed Protection

Fmoc-D-Orn(Fmoc)-OH provides two Fmoc groups (one on α-amine, one on δ-amine) that are both base-labile and removed concurrently with 20% piperidine in DMF. In contrast, Fmoc-D-Orn(Boc)-OH features an acid-labile Boc group on the δ-amine that is orthogonal to base-labile Fmoc. [1] This distinction has practical procurement consequences: Fmoc-D-Orn(Fmoc)-OH is compatible with standard Fmoc/tBu SPPS workflows where all permanent side-chain protections (e.g., tBu for Ser/Thr/Tyr, Trt for Gln/Asn, Pbf for Arg) are acid-labile and removed during final cleavage, whereas Fmoc-D-Orn(Boc)-OH introduces an extra acid-labile group that may not survive extended coupling cycles under basic conditions and complicates orthogonal deprotection planning. [2]

Orthogonal protection Solid-phase peptide synthesis Ornithine derivatives

Deprotection Side-Reaction Risk: Bis-Fmoc vs. Alloc/Fmoc Mixed Protection

Fmoc-D-Orn(Alloc)-OH requires Pd(0)-catalyzed Alloc removal to expose the δ-amine. This process generates a highly basic free amine that can catalyze premature α-Fmoc removal from adjacent residues, resulting in up to 20% cleavage of Fmoc groups present in the peptide-resin. [1] Fmoc-D-Orn(Fmoc)-OH avoids this side reaction entirely because no Pd(0) step is required—both Fmoc groups are removed simultaneously under the same piperidine conditions used throughout the synthesis.

Side reactions α-Fmoc premature removal Alloc deprotection

Enzymatic Stability: D-Orn vs. L-Orn Scaffold

Fmoc-D-Orn(Fmoc)-OH incorporates the D-enantiomer of ornithine. Peptides containing D-amino acids exhibit enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts, as most endogenous proteases recognize and cleave only L-amino acid sequences. [1] This stereochemical property is intrinsic to all D-ornithine derivatives (including Fmoc-D-Orn(Boc)-OH and Fmoc-D-Orn(Alloc)-OH) and is not unique to the bis-Fmoc variant; however, it remains a critical selection criterion when choosing between L-ornithine and D-ornithine building blocks for applications requiring metabolic stability.

D-amino acids Enzymatic stability Peptidomimetics

Commercial Specification: Fmoc-D-Orn(Fmoc)-OH vs. Fmoc-L-Orn(Fmoc)-OH

Fmoc-D-Orn(Fmoc)-OH (CAS 246165-22-0) and Fmoc-L-Orn(Fmoc)-OH (CAS 201046-59-5) are distinct chemical entities with different CAS numbers and molecular weights (both 576.6 g/mol, C35H32N2O6). Commercial specifications for Fmoc-L-Orn(Fmoc)-OH from established suppliers (e.g., Chem-Impex) require ≥99% HPLC purity and storage at 0-8°C. Equivalent purity specifications apply to the D-enantiomer, but procurement of the D-form requires explicit specification of CAS 246165-22-0 to avoid inadvertent order fulfillment with the L-enantiomer.

CAS differentiation Enantiomer specification Procurement

Fmoc-D-Orn(Fmoc)-OH: Recommended Application Scenarios Based on Differentiation Evidence


Synthesis of Branched and Cyclic Peptides Requiring Simultaneous α- and δ-Amine Deprotection

Fmoc-D-Orn(Fmoc)-OH is optimally suited for SPPS of branched peptides where both the α- and δ-amines of ornithine must be simultaneously exposed for subsequent coupling or cyclization. The bis-Fmoc protection allows a single piperidine deprotection step to generate two reactive amine sites concurrently, streamlining the synthesis of branched architectures. This contrasts with Fmoc-D-Orn(Boc)-OH, which would require sequential orthogonal deprotection (piperidine then TFA) to achieve the same outcome. [1]

Fmoc/tBu SPPS Where Alloc Side Reactions Must Be Avoided

When synthesizing ornithine-containing peptides using Fmoc/tBu chemistry, Fmoc-D-Orn(Fmoc)-OH eliminates the risk of premature α-Fmoc removal that occurs with Alloc-protected derivatives. The up to 20% Fmoc cleavage documented for Fmoc-D-Orn(Alloc)-OH during Pd(0)-catalyzed deprotection can lead to sequence deletions and difficult-to-purify crude products. [1] Fmoc-D-Orn(Fmoc)-OH completely avoids this side reaction, improving crude peptide purity and simplifying HPLC purification workflows. [2]

Development of Proteolytically Stable Peptidomimetics and Therapeutic Candidates

For research programs developing orally bioavailable cyclic peptides, enzyme-resistant antimicrobial peptides, or metabolically stable peptidomimetics, the D-ornithine scaffold of Fmoc-D-Orn(Fmoc)-OH provides intrinsic resistance to proteolytic degradation. [1] This stereochemical advantage is critical when peptide half-life extension is a primary design objective. [2]

Multi-Dimensionally Orthogonal Protection Strategies for Complex Macrocyclic Peptides

In the synthesis of complex macrocyclic natural products (e.g., polymyxin E2, daptomycin, lacticin 481), four-dimensionally orthogonal protective group strategies are essential. [1] Fmoc-D-Orn(Fmoc)-OH contributes to such schemes by providing a base-labile protecting group pair (Fmoc/Fmoc) that is fully orthogonal to acid-labile tBu, Pd(0)-labile Alloc, and other semipermanent protections, enabling precise sequential deprotection without cross-reactivity. [2]

Quote Request

Request a Quote for Fmoc-D-Orn(Fmoc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.